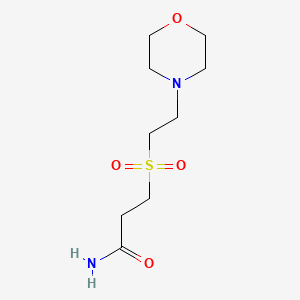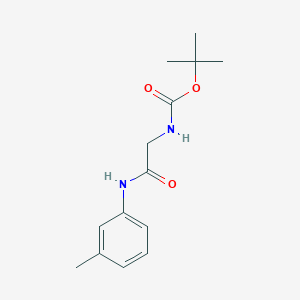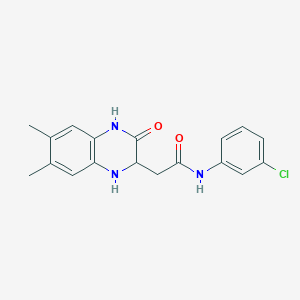
3-((2-Morpholinoethyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Morpholinoethyl)sulfonyl)propanamide (MESNA) is a synthetic organic compound that belongs to the class of thiol compounds. It is a water-soluble compound that is used in various scientific research applications, especially in the field of biochemistry and pharmacology. MESNA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is well understood.
Mécanisme D'action
The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide is based on its thiol group, which can react with electrophilic compounds and form stable thioether bonds. 3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to be effective in reducing disulfide bonds in proteins, which can lead to the formation of free radicals and oxidative stress. It can also protect cells from chemotherapy-induced toxicity by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS) (5).
Biochemical and Physiological Effects:
3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to be effective in reducing the toxicity of chemotherapy drugs such as cyclophosphamide and ifosfamide, which are known to cause bladder toxicity (6). 3-((2-Morpholinoethyl)sulfonyl)propanamide has also been found to be effective in preventing oxidative stress and inflammation, which are associated with various diseases and conditions such as cardiovascular disease, cancer, and neurodegenerative disorders (7).
Avantages Et Limitations Des Expériences En Laboratoire
3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, including its water solubility, stability, and ability to reduce disulfide bonds in proteins. However, 3-((2-Morpholinoethyl)sulfonyl)propanamide can also have some limitations, such as its potential to react with other compounds and its susceptibility to oxidation. Therefore, it is important to use 3-((2-Morpholinoethyl)sulfonyl)propanamide under controlled conditions and to optimize its concentration and exposure time in lab experiments.
Orientations Futures
3-((2-Morpholinoethyl)sulfonyl)propanamide has a wide range of potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine. Some of the future directions for 3-((2-Morpholinoethyl)sulfonyl)propanamide research include:
1. Developing new methods for the synthesis of 3-((2-Morpholinoethyl)sulfonyl)propanamide and its derivatives.
2. Investigating the potential of 3-((2-Morpholinoethyl)sulfonyl)propanamide as a therapeutic agent for various diseases and conditions.
3. Exploring the mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide and its interactions with other compounds.
4. Optimizing the concentration and exposure time of 3-((2-Morpholinoethyl)sulfonyl)propanamide in lab experiments to maximize its effectiveness.
5. Developing new formulations of 3-((2-Morpholinoethyl)sulfonyl)propanamide for improved stability and bioavailability.
Conclusion:
In conclusion, 3-((2-Morpholinoethyl)sulfonyl)propanamide is a synthetic organic compound that has a wide range of scientific research applications. It has been found to have a well-understood mechanism of action, and its biochemical and physiological effects are well documented. 3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, but it is important to use it under controlled conditions and to optimize its concentration and exposure time. The future directions for 3-((2-Morpholinoethyl)sulfonyl)propanamide research are promising, and it is likely that new applications and uses for this compound will be discovered in the coming years.
Méthodes De Synthèse
3-((2-Morpholinoethyl)sulfonyl)propanamide is synthesized by reacting 2-chloroethylamine hydrochloride with sodium bisulfite to form 2-(sodium sulfonate)ethylamine. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-sulfonatoethyl)acetamide. Finally, this compound is reacted with morpholine to form 3-((2-Morpholinoethyl)sulfonyl)propanamide (1).
Applications De Recherche Scientifique
3-((2-Morpholinoethyl)sulfonyl)propanamide has been used in various scientific research applications, including as a reducing agent for disulfide bonds in proteins, as a protective agent against chemotherapy-induced toxicity, and as an antioxidant in cell culture experiments (2). It has also been used as a stabilizer for proteins, enzymes, and antibodies (3). 3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to be effective in preventing the formation of free radicals and oxidative stress, which are associated with various diseases and conditions (4).
Propriétés
IUPAC Name |
3-(2-morpholin-4-ylethylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c10-9(12)1-7-16(13,14)8-4-11-2-5-15-6-3-11/h1-8H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAYGQSNSEWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)


![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)
![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)
